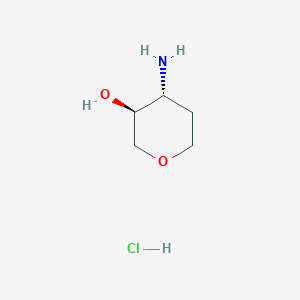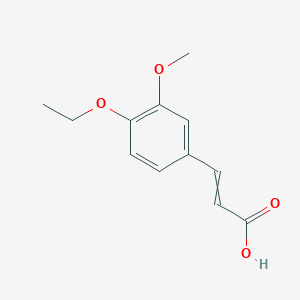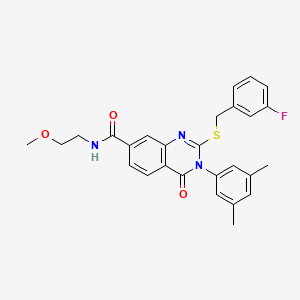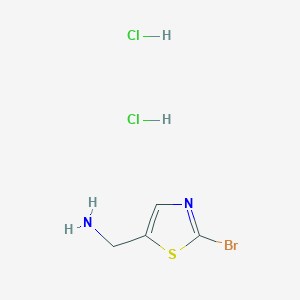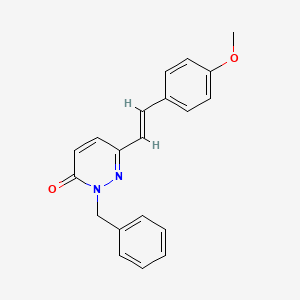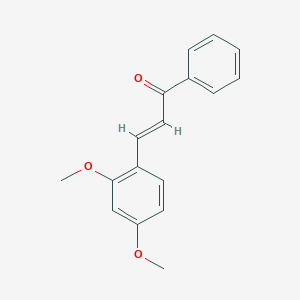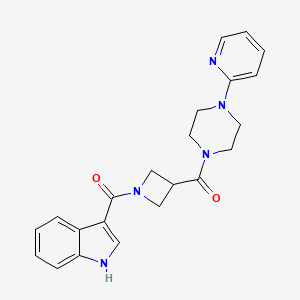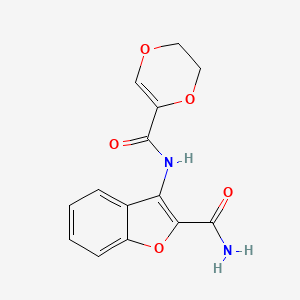![molecular formula C15H18N2O2 B2404197 N-[3-(3-Morpholino-1-propynyl)phényl]acétamide CAS No. 885950-22-1](/img/structure/B2404197.png)
N-[3-(3-Morpholino-1-propynyl)phényl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in various biochemical assays and studies.
Méthodes De Préparation
The synthesis of N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 3-bromoaniline with propargyl bromide to form 3-(prop-2-yn-1-yl)aniline. This intermediate is then reacted with morpholine to yield 3-(3-morpholino-1-propynyl)aniline. Finally, the acetylation of this intermediate with acetic anhydride produces N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide .
Analyse Des Réactions Chimiques
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Mécanisme D'action
The mechanism of action of N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate certain enzymatic activities and signaling pathways, which can lead to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-[3-(3-Piperidino-1-propynyl)phenyl]acetamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and properties.
N-[3-(3-Pyrrolidino-1-propynyl)phenyl]acetamide: This compound contains a pyrrolidine ring, which can also influence its chemical and biological behavior.
Propriétés
IUPAC Name |
N-[3-(3-morpholin-4-ylprop-1-ynyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-13(18)16-15-6-2-4-14(12-15)5-3-7-17-8-10-19-11-9-17/h2,4,6,12H,7-11H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGFOPLBZVUWIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#CCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
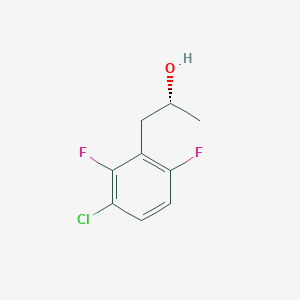
![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)
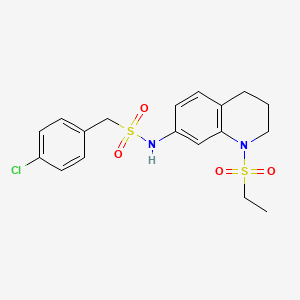
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)
